n-Hexyl-delta-9-tetrahydrocannabinol

Overview

Description

n-Hexyl-delta-9-tetrahydrocannabinol, also known as n-Hexyl-delta-9-THC or tetrahydrocannabihexol, is a phytocannabinoid. It is the hexyl homologue of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was first isolated from cannabis plant material in 2020, although it had been known for several decades as a synthetic cannabinoid .

Preparation Methods

n-Hexyl-delta-9-tetrahydrocannabinol can be synthesized from 4-hexylresorcinol. The synthetic route involves the condensation of (1S)-cis-verbenol with 5-n-hexyl-1,3-dihydroxybenzene . This process was studied by Roger Adams as early as 1942 . Industrial production methods often involve the chemical synthesis of this compound from hemp-derived cannabidiol or delta-9-tetrahydrocannabinol isolate to create sufficient quantities for research and product development .

Chemical Reactions Analysis

n-Hexyl-delta-9-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and oxidized derivatives .

Scientific Research Applications

n-Hexyl-delta-9-tetrahydrocannabinol has several scientific research applications. In chemistry, it is used to study the structure-function relationships of cannabinoids. In biology, it is used to investigate the interactions with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors . In medicine, it has potential therapeutic applications, including pain relief, anti-inflammatory effects, and sleep promotion . In industry, it is used in the development of cannabinoid-based products .

Mechanism of Action

n-Hexyl-delta-9-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors. These interactions promote various effects, including pain relief, anti-inflammatory effects, and euphoria . The compound’s longer n-hexyl side chain allows it to more readily attach to receptors in the brain, making it notably stronger than delta-9-tetrahydrocannabinol .

Comparison with Similar Compounds

n-Hexyl-delta-9-tetrahydrocannabinol is similar to other cannabinoids such as delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol. its unique n-hexyl side chain distinguishes it from these compounds, providing it with a different binding affinity and potency . Other similar compounds include delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol .

Biological Activity

n-Hexyl-delta-9-tetrahydrocannabinol (n-Hexyl-THC) is a synthetic analog of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive compound found in cannabis. This article delves into the biological activity of n-Hexyl-THC, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of n-Hexyl-THC

n-Hexyl-THC is characterized by a longer alkyl side chain compared to Δ9-THC, which influences its binding affinity and biological activity. The structure-activity relationship (SAR) indicates that the length of the alkyl chain plays a crucial role in the compound's interaction with cannabinoid receptors, particularly CB1 and CB2.

Binding Affinity: n-Hexyl-THC exhibits a significantly higher binding affinity for cannabinoid receptors compared to Δ9-THC. Research indicates that the compound binds to the CB1 receptor with an affinity of approximately , which is notably more potent than that of Δ9-THC, which has a . This enhanced binding affinity suggests that n-Hexyl-THC may elicit stronger psychoactive effects.

Cannabimimetic Activity: In pharmacological tests, n-Hexyl-THC has been shown to induce effects such as hypomotility, analgesia, and catalepsy—similar to those produced by Δ9-THC. These effects are indicative of its cannabimimetic activity .

Neuroprotective Properties

Studies have demonstrated that n-Hexyl-THC possesses neuroprotective properties. It has been shown to mitigate neurotoxicity induced by glutamate through its antioxidant capabilities. The compound acts independently of cannabinoid receptors in some contexts, highlighting its potential as a neuroprotective agent .

Case Studies

- Animal Studies: In rodent models, administration of n-Hexyl-THC resulted in significant alterations in behavior consistent with THC-like effects. For instance, hypomotility was observed alongside analgesic responses when administered at varying doses .

- Human Trials: Although direct human studies on n-Hexyl-THC are sparse, existing data on Δ9-THC suggest that compounds with similar structures may exhibit comparable psychoactive and therapeutic profiles. The implications for pain management and neuroprotection are particularly noteworthy.

Data Table: Comparison of Cannabinoids

| Compound | Binding Affinity (K_i) | Psychoactive Effects | Neuroprotective Activity |

|---|---|---|---|

| n-Hexyl-THC | 15 nM | Hypomotility, Analgesia | Yes |

| Δ9-THC | 40 nM | Hypomotility, Analgesia | Yes |

| Cannabidiol (CBD) | >100 nM | Non-Psychoactive | Yes |

Properties

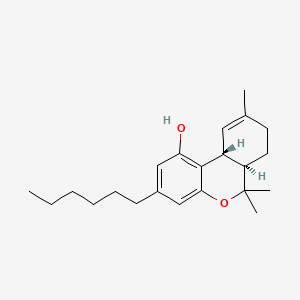

IUPAC Name |

(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18,23H,5-11H2,1-4H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJVNNFBMZZLFB-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957796 | |

| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36482-24-3 | |

| Record name | n-Hexyl-delta-9-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036482243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.